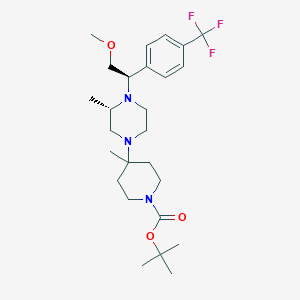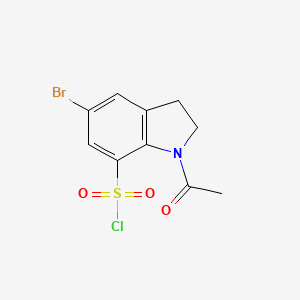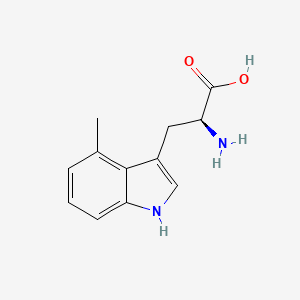
4-Methyltryptophan
Vue d'ensemble
Description
4-Methyltryptophan is an analog of the amino acid tryptophan with a methyl group attached to the fourth carbon of the indole ring. It is known to be a competitive inhibitor of the enzyme dimethylallyltryptophan synthase, which is involved in the biosynthesis of ergot alkaloids in Claviceps purpurea. This compound has been used in kinetic studies to understand the enzyme's function and has also been found to be an alternate substrate for the enzyme, leading to the production of various prenylated indole derivatives .
Synthesis Analysis
The synthesis of 4-methyltryptophan and its derivatives has been explored in various studies. An enantiospecific method for the synthesis of 4-methoxytryptophan, a related compound, has been developed using a regiospecific Larock heteroannulation. This method was employed for the total synthesis of several indole alkaloids, demonstrating the versatility of the synthetic approach . Additionally, a chemoenzymatic synthesis approach using a 4-dimethylallyltryptophan synthase from Aspergillus fumigatus has been shown to accept various indole derivatives, including those with methyl groups on the indole ring, as substrates .
Molecular Structure Analysis
The molecular structure of 4-methyltryptophan consists of an indole ring system with a methyl group at the fourth position. This modification can influence the compound's reactivity and interaction with enzymes. For instance, dimethylallyltryptophan synthase can catalyze prenylation at multiple sites on the indole nucleus of 4-methyltryptophan, indicating that the methyl group affects the orientation of the substrate within the enzyme's active site .
Chemical Reactions Analysis
4-Methyltryptophan can undergo various chemical reactions due to the presence of the indole ring and the amino acid functionality. It has been shown to be an alternate substrate for prenylation reactions catalyzed by dimethylallyltryptophan synthase, resulting in the formation of prenylated indole derivatives . The enzyme's ability to prenylate at different sites on the indole nucleus suggests a flexible mechanism for the modification of tryptophan derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-methyltryptophan are not detailed in the provided papers, it can be inferred that the compound shares some properties with tryptophan, such as solubility in polar solvents and the ability to participate in hydrogen bonding due to the amino and carboxyl groups. The presence of the methyl group on the indole ring may affect its hydrophobicity and interaction with biological molecules .
Applications De Recherche Scientifique
Fluorescent and Infrared Probes
Tryptophan derivatives like 4-Methyltryptophan are utilized as site-specific biological probes. Huang et al. (2018) explored the use of ester-derivatized indoles, including methyl indole-4-carboxylate, as spectroscopic probes to study local protein environments. These derivatives have potential as fluorescent probes due to their emission at longer wavelengths and their utility in computational modeling of electronic transitions in indole (Huang et al., 2018).
Enzyme Inhibition and Prenylation Studies
4-Methyltryptophan is a competitive inhibitor of the enzyme dimethylallyltryptophan synthase, which catalyzes prenylation in ergot alkaloid biosynthesis. Rudolf et al. (2013) found that 4-Methyltryptophan could undergo multisite prenylation, providing insight into the mechanism of action of this enzyme (Rudolf et al., 2013).
Chemoenzymatic Synthesis of Prenylated Indole Derivatives
Steffan et al. (2007) conducted a study on 4-dimethylallyltryptophan synthase, FgaPT2, from Aspergillus fumigatus, finding that it could accept various indole derivatives including 4-Methyltryptophan as substrates. This work offers insights into the potential for producing 4-dimethylallylated indole derivatives via chemoenzymatic synthesis (Steffan et al., 2007).
Role in Peptide Interaction and Inhibition
Katragadda et al. (2006) explored the role of various tryptophan analogs, including 1-methyltryptophan, in modifying the activity of the peptide complement inhibitor, compstatin. Their findings highlight the significance of hydrophobic interactions and hydrogen bonds in the interaction of these analogs with complement C3, offering a pathway for the development of clinical complement inhibitors (Katragadda et al., 2006).
Gene Expression in Rice Mutants
Research by Kim et al. (2009) on 5-Methyltryptophan-resistant rice mutants identified genes with differential expression patterns, providing insights into the resistance mechanism to this tryptophan analog. This study suggests potential applications in understanding plant defense and stress responses (Kim et al., 2009).
Role in Cancer Chemotherapy
Karunakaran et al. (2008) found that 1-methyltryptophan, a tryptophan derivative, is a transportable substrate for the amino acid transporter ATB0,+. This discovery reveals the potential of ATB0,+ as a drug target in cancer chemotherapy, where tryptophan derivatives like 1-methyltryptophan could play a significant role (Karunakaran et al., 2008).
Synthesis of Bioactive Natural Products
Francis et al. (2017) demonstrated the use of engineered tryptophan synthase for the efficient production of β-Methyltryptophan, a precursor in the biosynthesis of bioactive natural products. This method opens up new pathways for the synthesis of peptidomimetic-based therapeutics (Francis et al., 2017).
Mécanisme D'action
Target of Action
4-Methyltryptophan primarily targets the aminoacylation of tryptophan specific transfer ribonucleic acid (tRNA Trp) . This process is crucial for protein synthesis, as it attaches the amino acid tryptophan to its corresponding tRNA molecule, which is then used in the translation process to build proteins .
Mode of Action
The mode of action of 4-Methyltryptophan is competitive inhibition . It competes with tryptophan for the active site of the enzyme responsible for the aminoacylation of tRNA Trp .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methyltryptophan is the tryptophan metabolic pathway . By inhibiting the aminoacylation of tRNA Trp, 4-Methyltryptophan disrupts the normal flow of this pathway, leading to a decrease in the production of proteins that require tryptophan .
Result of Action
The primary result of 4-Methyltryptophan’s action is a reduction in cell growth and protein synthesis . By depleting the cells of charged tRNA Trp, it inhibits the production of proteins that require tryptophan, leading to a slowdown in cell growth and protein synthesis .
Action Environment
The action of 4-Methyltryptophan can be influenced by various environmental factors. For instance, the presence of other tryptophan analogues or competitive inhibitors could affect its efficacy. Additionally, the stability of 4-Methyltryptophan could be influenced by factors such as pH, temperature, and the presence of certain enzymes . .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJGLSZLQLNZIW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921236 | |
| Record name | 4-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltryptophan | |
CAS RN |
33468-33-6, 1139-73-7 | |
| Record name | 4-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





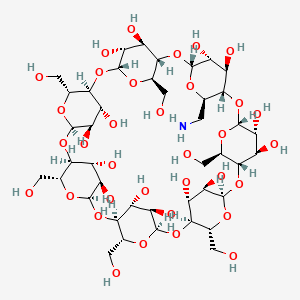
![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)


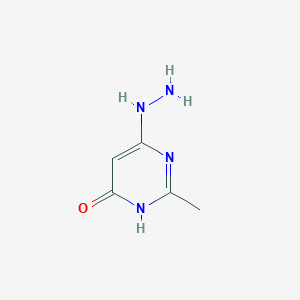

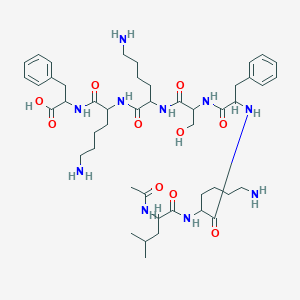
![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
